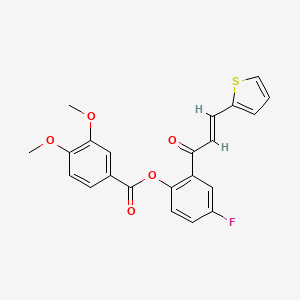

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJWHBSNVOJKD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A fluorinated phenyl ring , which enhances electronic properties.

- A thiophene ring , contributing to its biological activity.

- An acryloyl moiety , which is known for its reactivity in biological systems.

The presence of the fluorine atom is significant as it often improves lipophilicity and metabolic stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This mechanism is crucial in the context of anticancer and antimicrobial activities.

- Apoptosis Induction : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF7 and HEP2. The structural features of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl may enhance this effect .

Anticancer Activity

Research indicates that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds with similar structures to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases, leading to programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- A comparative study on related compounds showed that those containing thiophene rings exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl could be effective against various microbial strains .

Case Studies

- In Vitro Studies :

-

Mechanistic Insights :

- Molecular docking studies have provided insights into how the compound binds to target proteins involved in cancer progression. The binding affinity was evaluated using computational methods, revealing promising interactions that could be exploited for drug design.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes:

-

Formation of Acrylate Intermediate :

- Reaction between 4-fluoro-2-hydroxybenzaldehyde and thiophene-2-carboxylic acid under basic conditions.

-

Acryloylation :

- The acrylate intermediate undergoes acryloylation using acryloyl chloride in the presence of triethylamine.

-

Final Esterification :

- Esterification with 3,4-dimethoxybenzoic acid using coupling reagents like DCC yields the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.